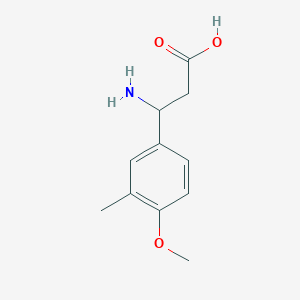

3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Description

BenchChem offers high-quality 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)15-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXUSSDPPUMXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389662 | |

| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54503-17-2 | |

| Record name | 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Technical Guide to the Pharmacological Potential of 4-Methoxy-3-methylphenyl β-Amino Acids

Abstract

β-amino acids represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry. Their incorporation into peptides or use as standalone scaffolds can confer remarkable properties, including enhanced metabolic stability, unique conformational preferences, and potent biological activity.[1][2] This guide explores the pharmacological potential of a specific, yet underexplored, subclass: β-amino acids bearing a 4-methoxy-3-methylphenyl substituent. We will deconstruct the chemical rationale for this structural motif, propose high-potential pharmacological targets, outline a comprehensive synthetic and evaluative framework, and provide detailed experimental protocols to empower researchers in this domain. This document serves as a foundational blueprint for initiating a drug discovery program centered on these promising chemical entities.

Introduction: The Strategic Value of β-Amino Acids in Drug Discovery

The therapeutic application of native peptides is often hampered by their poor pharmacokinetic profiles, primarily due to rapid degradation by endogenous proteases.[3] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a powerful strategy to overcome these limitations.[1] β-Amino acids are cornerstone building blocks for peptidomimetics. By introducing an additional carbon atom into the amino acid backbone, they disrupt the recognition sites for many proteases, thereby increasing the in vivo half-life of the resulting molecule.[3]

Beyond metabolic stability, this structural homologation imparts unique conformational constraints, allowing for the formation of stable secondary structures like helices and sheets. This capability has been leveraged to design molecules that can modulate protein-protein interactions, act as receptor agonists or antagonists, and exhibit a wide array of biological functions, including antimicrobial and anti-angiogenic activities.[4]

The Significance of the 4-Methoxy-3-methylphenyl Moiety

The phenyl group is a privileged scaffold in medicinal chemistry, offering a rigid framework for orienting functional groups toward biological targets. The specific substitution pattern—a methoxy group at the 4-position and a methyl group at the 3-position—provides a nuanced combination of electronic and steric properties:

-

4-Methoxy Group: This is a strong electron-donating group via resonance and a weak electron-withdrawing group via induction. It can act as a hydrogen bond acceptor and often enhances binding affinity and modulates pharmacokinetic properties. The methoxy group is prevalent in neuroactive compounds.

-

3-Methyl Group: This group adds lipophilicity, which can be critical for crossing cellular membranes, including the blood-brain barrier. It also provides steric bulk, which can enforce specific rotameric conformations of the phenyl ring, potentially leading to higher receptor selectivity and potency by optimizing interactions within a binding pocket.

This combination suggests that β-amino acids functionalized with this moiety are particularly well-suited for targeting receptors where both hydrogen bonding and hydrophobic interactions are critical for ligand recognition, such as neurotransmitter receptors in the central nervous system (CNS).

Hypothesized Pharmacological Target: The GABA Receptor System

Given the structural analogy between β-amino acids and γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, the GABA receptor system presents a primary and highly rational pharmacological target.[5] GABA receptors are broadly classified into two main types:

-

GABA-A Receptors (GABAARs): These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[6][] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[8] Natural β-amino acids like β-alanine are known weak agonists at certain GABA-A receptors.[9]

-

GABA-B Receptors (GABABRs): These are G-protein-coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals by inhibiting adenylyl cyclase and modulating ion channel activity.[][10] Baclofen, a β-amino acid derivative, is a classic GABA-B receptor agonist.

The 4-methoxy-3-methylphenyl moiety could potentially occupy hydrophobic sub-pockets within the GABA binding site or allosteric sites on the receptor complex, conferring high affinity and selectivity. Therefore, these compounds could function as direct agonists, antagonists, or allosteric modulators with potential therapeutic applications in anxiety, epilepsy, spasticity, and other neurological disorders.[10]

Proposed Mechanism of Action at the GABA-A Receptor

The diagram below illustrates the fundamental signaling pathway of a GABA-A receptor and the hypothesized interaction point for a novel β-amino acid modulator.

Caption: A multi-step synthetic workflow for the target β-amino acid.

Pharmacological Evaluation Workflow

A tiered, systematic approach is essential to efficiently characterize the pharmacological profile of newly synthesized compounds. The workflow should progress from broad, high-throughput screening to more complex, functional, and physiologically relevant assays.

Tier 1: Primary Screening - Target Engagement

The initial goal is to confirm whether the synthesized compounds bind to the hypothesized GABA receptors.

Experiment: Radioligand Binding Assays. Rationale: This is a direct, quantitative method to measure the affinity of a compound for a specific receptor by assessing its ability to displace a known, radiolabeled ligand. It is a robust and high-throughput method for initial screening.

Protocol: GABA-A Receptor Binding Assay (Benzodiazepine Site)

-

Preparation: Use rat cortical membranes or cell lines expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor preparation (50-100 µg protein).

-

Radioligand: [³H]-Flunitrazepam (final concentration ~1 nM).

-

Test compound (serial dilutions, e.g., from 10 pM to 100 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Controls:

-

Total Binding: Radioligand + buffer (no competitor).

-

Non-Specific Binding (NSB): Radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

-

-

Incubation: Incubate at 4°C for 60 minutes to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters 3 times with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Characterization - Mechanism of Action

Once binding is confirmed, the next critical step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block it (antagonist), or modify its response to GABA (allosteric modulator)?

Experiment: Two-Electrode Voltage Clamp (TEVC) Electrophysiology. Rationale: TEVC allows for the direct measurement of ion flow through channels expressed in Xenopus oocytes. It provides a precise, real-time readout of receptor function, enabling clear differentiation between agonism, antagonism, and allosteric modulation.

Protocol: Functional Assay on GABA-A Receptors

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., human α1, β2, γ2). Incubate for 2-5 days.

-

Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

-

Agonist Mode Test:

-

Apply the test compound alone at increasing concentrations (e.g., 1 µM to 1 mM).

-

A robust inward current (due to Cl- efflux in oocytes) indicates agonist activity.

-

Generate a concentration-response curve to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy).

-

-

Modulator Mode Test:

-

Apply GABA at its EC₂₀ concentration to elicit a small, stable baseline current.

-

Co-apply the test compound at various concentrations with the EC₂₀ GABA.

-

Potentiation: An increase in the current indicates positive allosteric modulation (PAM).

-

Inhibition: A decrease in the current indicates negative allosteric modulation (NAM).

-

-

Data Analysis: Normalize responses to the maximal GABA-induced current. Fit concentration-response data to the Hill equation to determine EC₅₀ and Hill slope.

Integrated Evaluation Workflow Diagram

Caption: A tiered workflow for evaluating novel β-amino acid derivatives.

Data Presentation and Interpretation

Quantitative data from the evaluation cascade should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Data Summary for a Hypothetical Compound Series

| Compound ID | Structure | GABA-A (α1β2γ2) Binding Ki (nM) | GABA-A Functional Mode | GABA-A EC₅₀/IC₅₀ (nM) |

| Cmpd-001 | R-isomer | 55 | PAM | 120 (EC₅₀) |

| Cmpd-002 | S-isomer | >10,000 | Inactive | N/A |

| Cmpd-003 | R-isomer, no 3-Me | 450 | PAM | 980 (EC₅₀) |

| Cmpd-004 | R-isomer, no 4-OMe | 1,200 | Weak PAM | >5,000 (EC₅₀) |

Interpretation:

-

Stereoselectivity: A comparison between Cmpd-001 and Cmpd-002 would likely show a strong stereochemical preference, a hallmark of specific receptor-ligand interactions.

-

SAR of Phenyl Ring: Cmpd-003 and Cmpd-004 demonstrate the importance of the substituents. The removal of the 3-methyl group (Cmpd-003) reduces affinity, suggesting it engages in a favorable hydrophobic interaction. The removal of the 4-methoxy group (Cmpd-004) drastically reduces activity, highlighting its critical role, possibly as a hydrogen bond acceptor.

Conclusion and Future Directions

The exploration of 4-methoxy-3-methylphenyl β-amino acids presents a promising, yet largely untapped, avenue for the discovery of novel therapeutics, particularly for CNS disorders. The structural rationale points toward the GABA receptor system as a high-priority target. The proposed synthetic and pharmacological evaluation workflows provide a comprehensive and logical framework for any research team to begin synthesizing and testing these compounds.

Future work should focus on building a small, diverse library of these molecules, including stereoisomers and analogs with varied substitution patterns on the phenyl ring, to establish clear SAR. Confirmed hits should be progressed to assess subtype selectivity across different GABA-A receptor assemblies and evaluated in preclinical models of anxiety or epilepsy to establish in vivo efficacy. The insights gained from this foundational work could pave the way for a new generation of precisely targeted neuropharmacological agents.

References

-

Gellerman, G., et al. (2006). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Chatterjee, J., et al. (2008). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

-

Zeltser, I., et al. (2002). Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs. PubMed. Available at: [Link]

-

Borden, L. A., et al. (2021). Activation of the α1β2γ2L GABA A Receptor by Physiological Agonists. MDPI. Available at: [Link]

-

Wikipedia contributors. (n.d.). GABAA receptor. Wikipedia. Available at: [Link]

-

Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Available at: [Link]

-

Patočka, J., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. University of South Bohemia in Ceske Budejovice. Available at: [Link]

-

Javadmanesh, A., et al. (2018). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. NIH. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. Available at: [Link]

-

Wikipedia contributors. (n.d.). GABA receptor agonist. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylphenol. PubChem. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Available at: [Link]

-

Siebert, D. C. B., et al. (2019). Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. PubMed Central. Available at: [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

-

Peng, J-B., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Available at: [Link]

-

ChemBK. (n.d.). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. ChemBK. Available at: [Link]

-

Pang, E. L. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

-

Lépine, R., & Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. Available at: [Link]

-

Akao, Y., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. Available at: [Link]

-

Akao, Y., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. Available at: [Link]

-

Santos, J., et al. (2018). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. ResearchGate. Available at: [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GABA receptor agonist - Wikipedia [en.wikipedia.org]

Technical Guide: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid in Peptidomimetics

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological utility of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (hereafter referred to as

This guide is designed for medicinal chemists and structural biologists. It details the "magic methyl" effect of the aryl core, provides a scalable synthesis protocol via the Rodionov route, and outlines optimized Solid-Phase Peptide Synthesis (SPPS) methodologies for incorporating this sterically demanding residue.

Part 1: Structural & Chemical Biology Significance

The -Amino Acid Advantage

The transition from an

-

Proteolytic Resistance: The additional methylene group disrupts the recognition motifs of standard endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life (

) of therapeutic peptides. -

Secondary Structure: Oligomers of

-amino acids (

The "Magic Methyl" and Methoxy Moiety

The specific substitution pattern—4-methoxy-3-methylphenyl —is not arbitrary. It is a privileged scaffold often utilized in integrin antagonists (e.g., VLA-4 inhibitors) and neurokinin receptor ligands.

| Substituent | Position | Mechanistic Role |

| Methoxy (-OMe) | Para (4) | Acts as a Hydrogen Bond Acceptor (HBA). Mimics the electronic properties of Tyrosine but lacks the H-bond donor capability, preventing unwanted donor-interactions while maintaining polarity. |

| Methyl (-CH3) | Meta (3) | The "Magic Methyl" Effect: Increases lipophilicity ( |

Part 2: Synthetic Pathways[2]

For industrial and research scalability, the Rodionov Reaction followed by Enzymatic Resolution is the preferred route over Arndt-Eistert homologation, as it avoids the use of diazomethane and starts from inexpensive aldehydes.

Workflow Diagram: Synthesis & Resolution

The following diagram outlines the conversion of 4-methoxy-3-methylbenzaldehyde into the enantiopure Fmoc-protected building block required for SPPS.

Caption: Figure 1: Synthetic route from aldehyde precursor to enantiopure Fmoc-protected

Detailed Protocol: Modified Rodionov Synthesis

Reagents: 4-methoxy-3-methylbenzaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol (95%).

-

Condensation: Dissolve aldehyde and malonic acid in ethanol. Add ammonium acetate. Reflux at 80°C for 6-8 hours. The reaction proceeds via an imine intermediate followed by decarboxylation.

-

Precipitation: Cool the mixture to 0°C. The racemic

-amino acid typically precipitates as a white solid. Filter and wash with cold ethanol. -

Fmoc Protection: Suspend the crude amino acid in water/dioxane (1:1). Add

(2.0 eq) followed by Fmoc-OSu (1.1 eq). Stir at RT for 4 hours. Acidify to pH 2 to precipitate the Fmoc-protected racemate. -

Kinetic Resolution: Dissolve Fmoc-racemate in MTBE/Buffer. Add Candida antarctica Lipase B (CAL-B). The enzyme selectively hydrolyzes the ester of the (S)-enantiomer (if running ester hydrolysis) or esterifies one enantiomer (if running esterification). Note: Standard commercial routes often use penicillin G acylase for direct resolution of the free amino acid, but lipase resolution of the Fmoc-ester is common in lab-scale synthesis.

Part 3: Application in Peptidomimetics (SPPS)

Incorporating

SPPS Optimization Table

Standard protocols must be modified. Use the following parameters for high-yield coupling.

| Parameter | Standard | Optimized | Rationale |

| Coupling Reagent | HBTU or HCTU | HATU or HOAt/DIC | HATU is more reactive, crucial for sterically hindered |

| Reaction Time | 30 - 45 mins | 2 x 60 mins (Double Couple) | Slower kinetics require extended contact time and fresh reagents. |

| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) | TMP minimizes base-catalyzed racemization (though less risk with |

| Monitoring | Kaiser Test | Chloranil Test | Kaiser test can be false-negative for secondary amines or hindered primary amines; Chloranil is more sensitive. |

Protocol: Fmoc-SPPS Incorporation

Materials: Rink Amide Resin (0.6 mmol/g loading), DMF (peptide grade), Piperidine.

-

Swelling: Swell resin in DMF for 30 minutes.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (The Critical Step):

-

Dissolve Fmoc-

-MMP (3.0 eq) and HATU (2.9 eq) in minimum DMF. -

Add HOAt (3.0 eq) to suppress racemization and improve efficiency.

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

-

Coupling: Shake for 60 minutes. Drain. Repeat Step 3 (Double Coupling).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 4: Mechanism of Action in Drug Design

When incorporated into a peptide,

Biological Interaction Logic

The following diagram illustrates how

Caption: Figure 2: Mechanism of Action showing how

Case Study Context: Integrin Antagonists

-MMP is structurally homologous to the side chains found in potent VLA-4 (Very Late Antigen-4) antagonists. The 4-methoxy-3-methylphenyl group fits into the hydrophobic pocket of the integrin-

Mechanism: The carboxylic acid of the

-amino acid coordinates with the metal ion ( -

Result: Inhibition of leukocyte adhesion, relevant for treating autoimmune diseases like Multiple Sclerosis (MS) and Crohn's disease.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

- Rodionov, V. M. (1926). Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Journal of the American Chemical Society (Historical Reference for Synthesis).

-

Chem-Impex International. (2024). Fmoc-(S)-3-amino-3-(4-methylphenyl)propionic acid: Product Data and Applications. Link

-

Aguilar, M. I. (2015). Peptidomimetics: Protocols and Methods. Methods in Molecular Biology. Link

Sources

Solubility Profiling and Thermodynamic Analysis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid

Executive Summary & Molecular Identity

Target Molecule: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Chemical Class:

This technical guide outlines the solubility behavior, thermodynamic modeling, and determination protocols for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (AMMPA). As a zwitterionic

Key Solubility Insights:

-

Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF) and hot polar protic solvents (Methanol, Ethanol).

-

Antisolvents: Negligible solubility in non-polar hydrocarbons (n-Hexane, Heptane) due to the high lattice energy of the zwitterionic core.

-

pH Dependence: Exhibits a U-shaped solubility profile in aqueous media, with minima at the isoelectric point (pI) and significantly enhanced solubility in acidic (pH < 2) or basic (pH > 10) conditions.

Solubility Landscape & Solvent Selection

The solubility of AMMPA is governed by the "Like Dissolves Like" principle, modified by the competing forces of the hydrophilic amino-acid head group and the lipophilic aryl tail.

Predicted Solubility Hierarchy

Based on structural analogs (e.g., 3-amino-3-(4-methoxyphenyl)propanoic acid) and standard thermodynamic behavior of

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | High dielectric constant disrupts zwitterionic salt bridges; hydrophobic interaction with aryl ring. |

| Polar Protic (Hot) | Methanol, Ethanol, i-PrOH | High (Temp Dependent) | H-bonding capability solvates the ionic head; alkyl chain solvates the aryl tail. Ideal for recrystallization. |

| Polar Protic (Cold) | Ethanol, i-PrOH | Moderate/Low | Reduced thermal energy cannot overcome lattice enthalpy. |

| Polar Aprotic | Acetone, Ethyl Acetate | Low | Lacks H-bond donors to solvate the carboxylate/ammonium ions effectively. |

| Non-Polar | n-Hexane, Toluene | Negligible (<0.1 mg/mL) | Inability to solvate the zwitterionic core; high energetic penalty. |

| Aqueous (Neutral) | Water (pH ~6-7) | Low | Zwitterionic form dominates; lattice energy exceeds hydration enthalpy. |

The Recrystallization Window

For purification, the Ethanol/Water or Isopropanol/Water binary systems are the most effective.

-

Mechanism: The alcohol solubilizes the lipophilic tail, while water aids in solvating the ionic head group.

-

Standard Protocol: Dissolve in refluxing ethanol; add water dropwise until turbidity persists; cool slowly to 4°C.

Technical Note: In synthesis workflows, the 4-methoxy analog has been successfully recrystallized from Ethanol and Isopropanol, confirming these as the solvents of choice for purification [1].

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility data for regulatory filing or process optimization, the Static Equilibrium Shake-Flask Method is the industry standard.

Materials Required

-

Solute: AMMPA (Purity >99.5% by HPLC).

-

Solvents: HPLC grade (Water content <0.1%).

-

Equipment: Thermostated shaker bath (

0.05 K), Syringe filters (0.22

Step-by-Step Workflow

-

Preparation: Add excess AMMPA solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (saturated solution).

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter to prevent precipitation during transfer.

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved.

-

Method B (HPLC): Dilute aliquot with mobile phase and quantify against a standard curve (preferred for low-solubility solvents).

-

-

Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be <3%.

Workflow Visualization

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Analysis

Understanding the thermodynamic drivers (Enthalpy vs. Entropy) is crucial for scaling up crystallization processes.

Modified Apelblat Equation

The solubility of AMMPA in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Van't Hoff Analysis (Dissolution Thermodynamics)

To determine if the dissolution is endothermic or exothermic, apply the Van't Hoff equation:

-

Interpretation:

-

If

: Dissolution is endothermic . Solubility increases with temperature (Typical for AMMPA in alcohols). -

If

: The process is non-spontaneous (requires thermal energy).

-

Thermodynamic Logic Map

Figure 2: Decision logic for process optimization based on thermodynamic parameters.

Critical Process Parameters (CPP) for Drug Development

When using AMMPA as an intermediate, the following parameters must be controlled:

-

Water Content in Alcohols:

-

Small amounts of water (1-5%) in Methanol or Ethanol can significantly increase solubility due to the "co-solvency effect," stabilizing the zwitterion.

-

Action: Monitor water content via Karl Fischer titration during solubility studies.

-

-

pH Sensitivity:

-

AMMPA is an ampholyte. In unbuffered organic solvents, trace acids/bases can drastically skew solubility data.

-

Action: Measure the pH of the saturated solution. For reproducible solubility profiles, consider using buffered hydro-alcoholic mixtures.

-

-

Polymorphism:

-

Recrystallization from different solvents (e.g., EtOH vs. Acetone/Water) may yield different polymorphs.

-

Action: Analyze solid residues from solubility experiments via PXRD (Powder X-Ray Diffraction) to ensure the crystal form has not changed during equilibration.

-

References

-

Synthesis and Recrystallization of 3-Amino-3-(4-methoxyphenyl)propanoic acid: Source: Wiley-VCH. (n.d.). Supporting Information for: Enantioselective Synthesis of β-Amino Acids. Retrieved from [Link] Relevance: Establishes Ethanol and Isopropanol as effective recrystallization solvents for the closest structural analog.

-

General Solubility Behavior of Amino Acids: Source: Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2] Retrieved from [Link] Relevance: Provides the foundational theory for the "U-shaped" pH solubility curve and the effect of alcohol-water mixtures on zwitterionic compounds.

-

Thermodynamic Modeling of Phenyl-substituted Propanoic Acids: Source: Matiichuk, V. V., & Tischenko, N. I. (2025).[3] Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Organic Solvents. Journal of Chemistry and Technologies. Retrieved from [Link] Relevance: Validates the use of Van't Hoff and Apelblat models for characterizing the solubility of lipophilic propanoic acid derivatives.

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Methodological & Application

Application Note: Synthesis Protocols for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Executive Summary

This application note details the synthetic pathways for 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a substituted

This guide prioritizes two methodologies:

-

Method A (The Modified Rodionov Protocol): A robust, scalable one-pot reaction for generating the racemic scaffold.

-

Method B (Enzymatic Resolution): A biocatalytic approach to isolate enantiomerically pure isomers [(R) or (S)] required for high-affinity target binding.

Chemical Profile & Retrosynthesis[1]

Target Molecule: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Molecular Formula:

Retrosynthetic Analysis

The most atom-economical route disconnects the C2-C3 bond or the C-N bond.[1] The Rodionov approach utilizes a condensation between the aldehyde and malonic acid in the presence of ammonia, effectively assembling the backbone in a single step.

Figure 1: Retrosynthetic disconnection showing the assembly of the

Method A: Modified Rodionov One-Pot Synthesis

Best for: Bulk scale-up, generation of racemic standards, and initial SAR library synthesis.[1]

Mechanistic Rationale

The Rodionov reaction is preferred over the Arndt-Eistert homologation for this substrate because it avoids hazardous diazomethane and requires no protection/deprotection steps.[1] The reaction proceeds via an initial Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Why Ammonium Acetate?

Using ammonium acetate (

Experimental Protocol

Materials:

-

4-Methoxy-3-methylbenzaldehyde (1.0 eq)[1]

-

Malonic acid (1.1 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (95% or absolute)[2]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Methoxy-3-methylbenzaldehyde (10 mmol, 1.50 g) and Malonic acid (11 mmol, 1.14 g) in Ethanol (15 mL).

-

Activation: Add Ammonium acetate (20 mmol, 1.54 g) to the solution. The mixture may be slightly turbid initially.

-

Reflux (The Critical Phase): Heat the mixture to reflux (approx. 78-80°C).

-

Observation: Vigorous evolution of

will occur. This is the visual indicator of the decarboxylation step. -

Duration: Maintain reflux for 6–8 hours.[1] The reaction is complete when

evolution ceases and the mixture becomes clear or turns slightly amber.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature.

-

Self-Validating Step: Upon cooling, the

-amino acid (which is zwitterionic and less soluble in cold ethanol than the starting materials) should begin to crystallize as a white precipitate.

-

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

mL) and diethyl ether ( -

Recrystallization: If high purity is required, recrystallize from a water/ethanol (1:1) mixture.

Data Summary Table

| Parameter | Specification | Notes |

| Typical Yield | 55% – 70% | Yields are lower if mother liquor is not chilled overnight.[1] |

| Appearance | White crystalline powder | Yellowing indicates oxidation of the phenol/methoxy group. |

| Melting Point | 215–220°C (dec) | High MP is characteristic of zwitterionic amino acids. |

| Solubility | Water (Hot), Acid/Base (High) | Insoluble in non-polar organic solvents (Ether, Hexane). |

Reaction Mechanism & Pathway[1][3][4][5][6]

Understanding the mechanism is crucial for troubleshooting. If the reaction fails, it is usually at the imine formation or the decarboxylation stage.

Figure 2: The mechanistic pathway involves imine formation, condensation, Michael addition, and thermal decarboxylation.[1]

Method B: Enantioselective Resolution (Enzymatic)

Best for: Producing chiral drug candidates [(3R) or (3S) isomers].

While asymmetric synthesis (e.g., using Ellman's sulfinamide) is possible, Enzymatic Kinetic Resolution is often more cost-effective for this specific class of compounds.

Protocol: Lipase-Catalyzed Esterification[1]

-

Esterification: Convert the racemic

-amino acid (from Method A) to its ethyl ester using Thionyl Chloride/Ethanol. -

Enzyme Selection: Candida antarctica Lipase B (CAL-B, immobilized).[1]

-

Reaction: Suspend the racemic ester in dry diisopropyl ether. Add CAL-B and an acyl donor (e.g., ethyl acetate).[1]

-

Selectivity: The lipase will selectively acetylate the (S)-amine, leaving the (R)-amine as the free amine ester (or vice versa depending on specific conditions).

-

Separation: The acetylated product and the free amine can be separated via acid/base extraction.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (

-

2.40–2.60 ppm (m, 2H): The

- 2.15 ppm (s, 3H): The methyl group on the aromatic ring.

- 3.80 ppm (s, 3H): The methoxy group.

-

4.30–4.45 ppm (t, 1H): The

- 6.80–7.20 ppm (m, 3H): Aromatic protons.

2. Mass Spectrometry (ESI-MS):

-

Positive Mode:

-

Negative Mode:

[1]

References

-

Rodionov, V. M. (1926). "Über die Darstellung von

-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. Link -

Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research, 31(4), 173–180. (Context on

-amino acid stability). Link -

Steer, D. L., et al. (2002).

-Amino Acids from -

Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

-Amino Acids". Chemical Reviews, 114(1), 1-2.[1] Link

Sources

Application Note: Enantioselective Synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid

Executive Summary

This application note details the enantioselective synthesis of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , a critical

The specific substitution pattern (4-methoxy-3-methyl) on the phenyl ring renders this molecule electron-rich, making it a valuable intermediate for next-generation integrin antagonists and antimicrobial agents. This guide presents two distinct, scalable methodologies:

-

Chemo-Catalytic Route: Rhodium-catalyzed asymmetric hydrogenation (High scalability).[1]

-

Biocatalytic Route:

-Transaminase mediated amination (Green chemistry).

Retrosynthetic Analysis

The synthesis is approached via two strategic disconnections. The chemical route relies on the asymmetric reduction of a

Figure 1: Retrosynthetic strategies accessing the chiral

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

This method is preferred for multi-gram to kilogram scale-up due to the high turnover number (TON) of modern phosphine ligands.

Substrate Preparation (The Enamide)

Objective: Synthesize (Z)-methyl 3-acetamido-3-(4-methoxy-3-methylphenyl)acrylate.

-

Condensation: React 4-methoxy-3-methylbenzaldehyde with methyl acetate and ammonium acetate to form the racemic

-amino ester (modified Rodionov) or via the -

Acylation: Treat the intermediate with acetic anhydride/pyridine to generate the (Z)-enamide ester. Note: The (Z)-geometry is crucial for high enantioselectivity with DuPhos-type ligands.

Asymmetric Hydrogenation Protocol

Catalyst System: [Rh(cod)₂]BF₄ / (S,S)-Me-DuPhos

Rationale: The electron-rich nature of the 4-methoxy-3-methylphenyl group requires a highly active catalyst. DuPhos ligands provide excellent face selectivity for

Step-by-Step Protocol:

-

Glovebox Operation (Oxygen Exclusion):

-

In a nitrogen-filled glovebox, weigh [Rh(cod)₂]BF₄ (1.0 mol%) and (S,S)-Me-DuPhos (1.1 mol%) into a vial.

-

Dissolve in degassed anhydrous methanol (MeOH). Stir for 15 min to form the active cationic solvate species (orange/red solution).

-

-

Substrate Loading:

-

Dissolve the enamide substrate (1.0 equiv) in degassed MeOH (0.5 M concentration).

-

Transfer the substrate solution to a stainless steel autoclave (Parr reactor) equipped with a glass liner.

-

Add the catalyst solution via syringe.

-

-

Hydrogenation:

-

Seal the autoclave and purge with H₂ (pressurize to 5 bar, vent)

5 cycles. -

Pressurize to 10 bar (145 psi) H₂.

-

Stir at 25°C for 12 hours.

-

Self-Validation Check: Monitor H₂ uptake. If pressure drops significantly within 1 hour, check for leaks. If no drop, catalyst may be poisoned (ensure substrate purity >98%).

-

-

Workup:

-

Vent H₂ carefully.

-

Concentrate the reaction mixture under reduced pressure.

-

Pass through a short plug of silica gel (eluent: EtOAc) to remove the Rh catalyst.

-

-

Deprotection (Optional):

-

To obtain the free amino acid, reflux in 6M HCl for 4 hours, then neutralize to pH 6.5 to precipitate the zwitterion.

-

Method B: Biocatalytic Transamination (Green Route)

This method is ideal for avoiding heavy metals and protecting group chemistry. It utilizes

Reaction Design

-

Substrate: 3-(4-methoxy-3-methylphenyl)-3-oxopropanoic acid (or its methyl ester).

-

Enzyme: Commercially available

-TA screening kit (e.g., Codexis ATA-113 or ATA-117 homologs). -

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA) – shifts equilibrium by generating volatile acetone.

Protocol

| Component | Concentration/Amount | Function |

| Substrate | 10–50 mM | Keto-acid precursor |

| Enzyme ( | 2–5 mg/mL | Biocatalyst |

| PLP | 1 mM | Cofactor |

| Isopropylamine | 1.0 M (pH 7.5) | Amine donor & Buffer |

| DMSO | 5–10% (v/v) | Co-solvent for solubility |

Workflow:

-

Buffer Prep: Prepare a 1.0 M Isopropylamine solution and adjust pH to 7.5 using HCl. Add PLP (1 mM).

-

Reaction Initiation: Add the substrate (dissolved in DMSO) to the buffer. Add the enzyme powder last.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Reaction Termination: Acidify to pH 2 with 6M HCl to denature enzyme and solubilize the amine product.

-

Purification:

-

Wash with MTBE (removes unreacted ketone).

-

Adjust aqueous layer to pH 7.[2]

-

Apply to ion-exchange resin (Dowex 50W) or crystallize.

-

Quality Control & Analytical Methods

Enantiomeric Excess (ee) Determination

The specific rotation

-

Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (5 µm, 250 x 4.6 mm).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (85 : 15 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (aromatic

transition). -

Expected Retention:

-

(R)-Isomer: ~8.5 min

-

(S)-Isomer: ~11.2 min (Target)

-

Structural Validation (NMR)

-

¹H NMR (400 MHz, D₂O/NaOD):

7.15 (d, 1H), 7.08 (s, 1H), 6.85 (d, 1H), 4.20 (t, 1H, -

Interpretation: The diagnostic triplet at 4.20 ppm confirms the

-amino structure.

Experimental Workflow Diagram

Figure 2: Integrated workflow for chemical and biological synthesis routes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Rh) | Catalyst poisoning by O₂ or S | Degas solvents thoroughly; ensure substrate is free of sulfur/halide impurities. |

| Low ee% (Rh) | E/Z isomer mixture in substrate | Recrystallize the enamide precursor to ensure pure (Z)-isomer geometry. |

| Low Conversion (Bio) | Product inhibition or Eq. limit | Increase IPA concentration to 2.0 M or use in situ product removal (ISPR). |

| Precipitation (Bio) | Substrate insolubility | Add 10% DMSO or use a biphasic system (MTBE/Buffer). |

References

-

Lubell, W. D., et al. (2005). Enantioselective Synthesis of

-Amino Acids. John Wiley & Sons. Link -

Heller, D., et al. (2001). "Highly enantioselective hydrogenation of (E)-beta-(acylamino)acrylates catalyzed by Rh(I)-complexes of electron-rich P-chirogenic diphosphines." Journal of Organic Chemistry. Link

-

Mathew, S., et al. (2015). "Enantioselective Synthesis of

-amino acids: A Review." Chemical Reviews. Link -

Phenomenex. (2023). "Chiral HPLC Separation of Amino Acid Derivatives." Application Guide. Link

-

Codexis. (2012). "Transaminases for the Synthesis of Enantiopure Beta-Amino Acids." AMB Express.[3][4][5] Link

Sources

Fmoc protection of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid for SPPS

Application Note: Fmoc Protection of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic Acid for SPPS

Part 1: Strategic Overview & Chemical Logic

The Substrate Challenge

The target molecule, 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid , is a

-

Basicity: The amino group in

-amino acids typically exhibits a higher pKa (~10.0–10.5) compared to -

Solubility: The 4-methoxy-3-methylphenyl moiety renders this molecule significantly more hydrophobic than alanine or glycine. Standard aqueous buffers may fail to solubilize the zwitterion, necessitating a high ratio of organic co-solvent.

-

Sterics: The bulky aromatic side chain at the

-position can sterically hinder the nucleophilic attack, requiring longer reaction times.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the reagent of choice over Fmoc-Cl.[1]

| Feature | Fmoc-OSu (Recommended) | Fmoc-Cl (Not Recommended) |

| Mechanism | Mild nucleophilic substitution. | Aggressive acid chloride reactivity.[1][2] |

| Side Reactions | Minimal. Low risk of oligomerization. | High risk of "Fmoc-dipeptide" formation due to mixed anhydride activation of the carboxyl group. |

| Byproducts | N-hydroxysuccinimide (water soluble). | HCl (requires immediate neutralization). |

| Relevance | Ideal for valuable/complex substrates. | Reserved for sterically unhindered, simple amines. |

Expert Insight: While Fmoc-OSu is safer, commercial batches can sometimes contain trace Fmoc-

-Alanine (generated via Lossen rearrangement during its synthesis). Ensure you use high-purity (>99%) Fmoc-OSu to prevent this difficult-to-remove impurity from contaminating your final SPPS building block.

Part 2: Materials & Equipment

Reagents:

-

Substrate: 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid (1.0 eq).

-

Reagent: Fmoc-OSu (1.1 – 1.2 eq).

-

Base: Sodium Carbonate (

) or Sodium Bicarbonate ( -

Solvents: 1,4-Dioxane (HPLC grade) and Deionized Water (

). Acetone is a viable alternative to Dioxane but Dioxane typically offers better solubility for phenyl-substituted amino acids. -

Workup: Ethyl Acetate (EtOAc), 1N HCl, Brine, Magnesium Sulfate (

).

Equipment:

-

pH Meter (Critical for monitoring reaction progress).

-

Rotary Evaporator.

-

Lyophilizer (optional, for final drying).

Part 3: Experimental Protocol

Step 1: Solubilization & pH Adjustment[3]

-

In a round-bottom flask, suspend 10 mmol of 3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid in 25 mL of

. -

Add 20 mmol (2.0 eq) of

. -

Add 25 mL of 1,4-Dioxane .

-

Stir until the solution becomes clear.

Step 2: The Protection Reaction

-

Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane .

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes while stirring vigorously.

-

Stir at room temperature for 12–18 hours.

-

Monitoring: The pH will drop as N-hydroxysuccinimide is released. Periodically check and maintain pH > 8.5 using small aliquots of

solution. -

TLC Control: Monitor consumption of the free amino acid (ninhydrin stain: positive/purple) and appearance of the product (UV active, ninhydrin negative).

-

Step 3: Workup & Isolation

-

Quench: Dilute the mixture with 50 mL

. -

Wash (Critical): Extract the aqueous alkaline solution 2x with Diethyl Ether or tert-Butyl Methyl Ether (TBME) .

-

Why? This removes unreacted Fmoc-OSu and the byproduct fulvene. The product (as a salt) remains in the aqueous layer.

-

-

Acidification: Cool the aqueous phase on ice. Slowly add 1N HCl (or 10% Citric Acid) with stirring until pH reaches 2.0–3.0 .

-

Observation: The solution should turn cloudy as the Fmoc-protected amino acid precipitates.

-

-

Extraction:

-

If a filterable solid forms: Filter, wash with cold water and dilute HCl, then dry.

-

Preferred Method (for this lipophilic substrate): Extract the acidified aqueous layer 3x with Ethyl Acetate (EtOAc) .

-

-

Drying: Combine EtOAc layers, wash 1x with Brine, dry over anhydrous

, filter, and concentrate in vacuo.

Step 4: Purification (If needed)

-

Recrystallization from EtOAc/Hexane is usually sufficient.

-

Yields are typically 85–95%.

Part 4: Visualization & Logic Mapping

Reaction Workflow Diagram

Caption: Figure 1.[4] Step-by-step workflow for Fmoc protection of lipophilic

Troubleshooting Decision Tree

Caption: Figure 2. Troubleshooting logic for incomplete reactions or impurities.

Part 5: Quality Control & Data Specifications

Analytical Criteria for Release:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, Water/MeCN gradient) | > 98.0% |

| Identity | LC-MS (ESI+) | |

| Chirality | Chiral HPLC | > 99% ee (No racemization observed) |

| NMR | Confirm Fmoc signals (7.3-7.9 ppm) and Methoxy/Methyl groups. |

Storage: Store the dry solid at +4°C. The Fmoc group is stable to acid but sensitive to secondary amines (piperidine) and strong bases.

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][5] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Sigma-Aldrich (Merck). (n.d.). Fmoc-OSu Product Specification and Safety Data Sheet.

-

Obkircher, M., et al. (2008).[6] Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu.[1][5][6] Journal of Peptide Science, 14(7), 763–766.

Sources

Solid-phase peptide synthesis using beta-amino acid building blocks

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Abstract

The incorporation of

Strategic Considerations & Mechanistic Insight

The Steric Challenge: vs.

Success in

-

-amino acids: The side chain is attached to the

-

-amino acids: The side chain is attached to the

Aggregation and Secondary Structure

Unlike

-

Solution: Use microwave irradiation or chaotropic salts (LiCl) to disrupt hydrogen bonding during coupling and deprotection steps.

Comparison of Building Blocks

| Feature | |||

| Structure | |||

| Coupling Difficulty | Low to Moderate | Moderate | High / Very High |

| Steric Hindrance | Low | Low (Remote from amine) | High (Proximal to amine) |

| Preferred Activator | DIC/Oxyma or HBTU | HBTU or HATU | HATU/HOAt or Mixed Anhydrides |

| Racemization Risk | Moderate (requires base control) | Low (No | Low |

Materials and Equipment

Reagents

-

Resin:

-

Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) – Recommended to reduce inter-chain aggregation.

-

2-Chlorotrityl Chloride (2-CTC) – Essential for C-terminal

-amino acids to prevent diketopiperazine formation (though less prone than

-

-

Fmoc-

-Amino Acids: Commercially available or synthesized via Arndt-Eistert homologation. -

Coupling Agents:

-

Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for

couplings. -

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone segments (rare in

).

-

-

Solvents: DMF (Peptide grade, amine-free), NMP (for difficult sequences), DCM.

Equipment

-

Microwave Synthesizer: Highly recommended (e.g., CEM Liberty Blue or Biotage Initiator) to overcome aggregation.

-

Manual Vessel: Glass vessel with fritted disc and nitrogen agitation (if microwave is unavailable).

Experimental Protocols

Protocol A: Resin Loading (2-Chlorotrityl Resin)

Use this for C-terminal acid peptides to minimize side reactions.

-

Swelling: Place 2-CTC resin (1.0 g) in a reactor. Add DCM (10 mL) and shake for 30 min. Drain.

-

Loading: Dissolve Fmoc-

-AA-OH (1.0 equiv relative to resin capacity) in DCM (10 mL). Add DIEA (4.0 equiv). -

Reaction: Add solution to resin. Agitate for 2 hours at RT.

-

Capping (Critical): Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chloride sites.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

-

Loading Determination: Dry a small aliquot and measure UV absorbance of the Fmoc-piperidine adduct at 290 nm to calculate actual loading.

Protocol B: The -Peptide Coupling Cycle (Microwave Assisted)

Optimized for

-

Deprotection:

-

Reagent: 20% Piperidine in DMF (v/v).

-

Microwave: 75°C, 30 Watts, 3 minutes. (Or 2 x 10 min at RT for manual).

-

Note: Addition of 0.1M HOBt to the deprotection cocktail can suppress aspartimide formation if Asp residues are present.

-

-

Wash: DMF (4 x 30 sec).

-

Coupling:

-

Amino Acid: 4.0 equiv (relative to resin loading).[2]

-

Activator: HATU (3.9 equiv).

-

Base: DIEA (8.0 equiv).

-

Condition: Dissolve AA and HATU in minimal DMF. Add DIEA immediately before adding to resin.

-

Microwave: 75°C, 30 Watts, 10 minutes.

-

Manual Alternative: Agitate for 2–4 hours at RT.

-

-

Wash: DMF (4 x 30 sec).

-

Monitoring: Perform Kaiser Test.

-

Blue: Incomplete coupling

Recouple . -

Yellow:[2] Complete coupling

Proceed.

-

Protocol C: "Difficult" Coupling ( -Amino Acids)

Use this specifically when the incoming residue is a

-

Double Coupling Strategy:

-

First Pass: Standard HATU/DIEA protocol (as above).

-

Drain (Do not wash extensively).

-

Second Pass: Use HOAt/DIC or PyAOP .

-

Reagents: Fmoc-

-AA (3 equiv), HOAt (3 equiv), DIC (3 equiv) in NMP. -

Time: 2 hours at RT or 15 min at 75°C (Microwave).

-

-

Capping: If Kaiser test remains slightly positive after double coupling, cap with Acetic Anhydride/DIEA/DMF (1:2:7) to terminate deletion sequences.

Visualization of Workflows

Standard -Peptide Synthesis Logic

This flow illustrates the decision-making process during chain elongation, emphasizing the divergence for difficult

Caption: Workflow for SPPS of

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion Sequences | Aggregation of the peptide chain (common in | 1. Use Microwave heating (75°C).2. Use Low-loading resin (<0.4 mmol/g).3. Switch solvent to NMP or add LiCl (0.4M in DMF). |

| Incomplete Coupling of | Steric hindrance at the amine nucleophile. | 1. Use HOAt additive (improves kinetics over HOBt).2. Perform Double Coupling .3. Increase reaction time to 4–6 hours (manual). |

| Difficult Fmoc Removal | Secondary structure shielding the N-terminus. | Increase deprotection temperature to 75°C (microwave) or use DBU (2%) with Piperidine. |

| Racemization | Over-activation or excessive base. | Use Collidine (TMP) instead of DIEA. Maintain temperature <50°C for Cys/His residues. |

The Kaiser Test Limitation

While the Kaiser test is standard, it can yield false negatives in

-

Validation: Periodically cleave a small resin sample (micro-cleavage) and analyze via LC-MS to confirm chain elongation, rather than relying solely on colorimetric tests for long sequences.

References

-

Seebach, D., & Matthews, J. L. (1997).[4]

-Peptides: a surprise at every turn.[4] Chemical Communications, (21), 2015–2022. Link -

Gellman, S. H. (1998).[5] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Arvidsson, P. I., et al. (2001).[5] On the Seebach/Gellman Structural Hypothesis for

-Peptides. ChemBioChem, 2(10), 771–773. Link -

Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical

-Peptide Library. Journal of Combinatorial Chemistry, 8(1), 58–65. Link -

Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001).[6] Improved Preparation of Amyloid-beta Peptides. Journal of Peptide Science, 7(9), 488–494. Link

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for all reagents before use.

Sources

- 1. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 3. researchgate.net [researchgate.net]

- 4. chab.ethz.ch [chab.ethz.ch]

- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 6. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of chiral beta-amino acids from aromatic aldehydes

Application Note: Enantioselective Synthesis of -Amino Acids from Aromatic Aldehydes

Executive Summary & Scientific Rationale

This Application Note details two distinct, high-fidelity protocols for synthesizing chiral

-

The Ellman Auxiliary Method: A stoichiometric approach utilizing tert-butanesulfinamide. It is the industrial "gold standard" for predictability, high diastereoselectivity (

), and scalability. -

Organocatalytic Mannich Reaction: A catalytic, metal-free approach utilizing chiral thioureas. This method represents "green" chemistry, ideal for early-stage discovery where atom economy and mild conditions are prioritized.

Method A: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imines (Ellman Protocol)

Mechanistic Insight

This protocol relies on the condensation of an aromatic aldehyde with enantiopure tert-butanesulfinamide. The bulky tert-butyl group acts as a "stereochemical shield," directing the trajectory of the incoming nucleophile (Reformatsky reagent or enolate) to a single face of the imine (

Workflow Visualization

Figure 1: The Ellman auxiliary workflow. Note the use of Ti(OEt)4 as a water scavenger and Lewis acid during condensation.

Experimental Protocol

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

(R)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Zinc dust (activated) (5.0 equiv)

-

Ethyl bromoacetate (3.0 equiv)

-

Solvents: THF (anhydrous), DCM.

Step 1: Formation of N-tert-Butanesulfinyl Imine

-

Setup: Flame-dry a round-bottom flask under Nitrogen.

-

Mixing: Dissolve (R)-tert-butanesulfinamide (1.1 equiv) and the aromatic aldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Catalysis: Add Ti(OEt)

(2.0 equiv) dropwise. Caution: Exothermic. -

Reaction: Stir at room temperature for 6–12 hours. Monitor conversion by TLC (Note: Sulfinimines are stable on silica).

-

Quench: Pour mixture into brine (equal volume). A white titanium salt precipitate will form.

-

Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Dry the organic phase (

) and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc) yields the pure sulfinimine.

Step 2: Reformatsky-Type Addition (C-C Bond Formation)

-

Activation: In a separate flask, suspend activated Zinc dust (5.0 equiv) in THF. Add Copper(I) chloride (0.1 equiv) to catalyze the zinc insertion (optional but recommended for sluggish aldehydes).

-

Reagent Formation: Add Ethyl bromoacetate (3.0 equiv) dropwise at reflux to generate the Reformatsky reagent. Stir for 30 mins.

-

Addition: Cool the mixture to 0°C. Cannulate the solution of Sulfinimine (from Step 1) in THF into the Reformatsky reagent.

-

Reaction: Allow to warm to RT and stir for 4–8 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Result: This yields the

-sulfinyl

Step 3: Deprotection to

-Amino Acid

-

Dissolve the intermediate in MeOH.

-

Add 4M HCl in dioxane (excess, ~4-5 equiv).

-

Stir for 30 minutes at RT. The sulfinyl group is cleaved as

and isobutylene (or sulfinic esters). -

Concentrate in vacuo. Precipitate the amino acid ester hydrochloride salt using Et_2O.

Method B: Organocatalytic Enantioselective Mannich Reaction

Mechanistic Insight

For laboratories prioritizing "green" chemistry or avoiding stoichiometric auxiliaries, the organocatalytic Mannich reaction is superior. This protocol uses a bifunctional thiourea catalyst.[2][3] The thiourea moiety activates the electrophile (imine) via Hydrogen-bonding, while the tertiary amine moiety of the catalyst activates the nucleophile (malonate or keto-ester) via deprotonation.

Workflow Visualization

Figure 2: Bifunctional activation mode. The catalyst simultaneously activates the imine and the nucleophile.

Experimental Protocol

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

-Toluenesulfonamide (

-

Dimethyl malonate (1.2 equiv)

-

Catalyst: Takemoto's Catalyst or similar bifunctional thiourea (10 mol%)

-

Solvent: Toluene or DCM.

Step 1: One-Pot Mannich Reaction

-

Mixing: In a reaction vial, combine the aromatic aldehyde (1.0 mmol),

(1.1 mmol), and the thiourea catalyst (0.1 mmol) in Toluene (2.0 mL). -

Imine Formation: Add molecular sieves (4Å) to facilitate in-situ imine formation and water removal. Stir for 1 hour.

-

Nucleophile Addition: Add dimethyl malonate (1.2 mmol).

-

Incubation: Stir at room temperature (or 0°C for higher ee) for 24–48 hours.

-

Monitoring: Monitor the disappearance of the aldehyde via TLC.

Step 2: Isolation and Decarboxylation (Optional)

-

Filtration: Filter off the molecular sieves.

-

Purification: Direct flash chromatography yields the

-Ts protected -

Decarboxylation (To obtain mono-acid): Treat with dilute NaOH/Heat followed by acidification to decarboxylate one ester group, yielding the

-amino acid derivative.

Comparative Analysis & Data Summary

| Feature | Method A: Ellman Auxiliary | Method B: Organocatalytic Mannich |

| Enantioselectivity (ee) | Excellent (>99% de after purif.) | Good to Excellent (85–96% ee) |

| Scalability | High (kg scale feasible) | Moderate (catalyst cost) |

| Atom Economy | Low (stoichiometric auxiliary) | High (catalytic) |

| Reaction Time | 2 Days (multi-step) | 1–2 Days (one-pot) |

| Cost | Moderate (Auxiliary is recyclable) | Low (if catalyst is recovered) |

| Primary Application | GMP Manufacturing / API Synthesis | Discovery Chemistry / Library Gen |

Troubleshooting & Critical Process Parameters (CPPs)

For Method A (Ellman):

-

Issue: Low yield in Step 1.

-

Solution: Ensure Ti(OEt)

is fresh. Old reagent hydrolyzes and loses activity. Increase temp to 60°C if steric bulk is high.

-

-

Issue: Poor diastereoselectivity in Step 2.

-

Solution: Lower the temperature of the Reformatsky addition to -78°C. Ensure the solvent (THF) is strictly anhydrous to prevent protonation of the enolate by water.

-

For Method B (Organocatalysis):

References

-

Ellman's Sulfinamide Overview: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

-

Reformatsky Protocol: Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Asymmetric Synthesis of Beta-Amino Acids." Journal of Organic Chemistry. Link

-

Organocatalytic Mannich Review: Akiyama, T., Itoh, J., & Fuchibe, K. (2006). "Recent Progress in Chiral Brønsted Acid Catalysis." Advanced Synthesis & Catalysis. Link

-

Thiourea Catalysis: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[6] Link (Foundational reference for the catalyst type used in Method B).

-

Beta-Amino Acids in Drug Design: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-Amino acids: versatile peptidomimetics."[1] Current Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 4. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Navigating the Challenges of Amide Bond Formation: A Guide to Coupling Reagents for Hindered β-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered β-amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery. These unique building blocks offer the ability to create peptidomimetics with enhanced proteolytic stability, predictable conformations, and novel biological activities. However, the inherent steric bulk surrounding the amine or carboxylic acid functionality of these derivatives presents a significant hurdle in peptide synthesis, often leading to sluggish reaction kinetics, low yields, and an increased risk of epimerization. This comprehensive guide provides an in-depth analysis of the most effective coupling reagents for overcoming these challenges, complete with detailed mechanistic insights, optimized protocols, and troubleshooting strategies to empower researchers in this demanding area of chemical synthesis.

The Challenge of Steric Hindrance in β-Amino Acid Coupling

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. In the case of hindered β-amino acids, bulky substituents on the α or β carbons, or on the amine itself, can severely impede the approach of the coupling partners. Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove inefficient, leading to incomplete reactions and the formation of undesirable byproducts. The primary challenges include:

-

Slow Reaction Rates: Steric hindrance raises the activation energy of the coupling reaction, dramatically slowing down the rate of amide bond formation.

-

Low Yields: Incomplete reactions due to steric hindrance result in lower overall yields of the desired peptide.

-

Epimerization: The prolonged reaction times and often harsher conditions required for coupling hindered amino acids can increase the risk of epimerization at the α-carbon, leading to diastereomeric impurities that are often difficult to separate.[1]

-

Side Reactions: Inefficient coupling can promote side reactions, such as the formation of N-acylurea byproducts with carbodiimides or intramolecular cyclization to form β-lactams.

To address these difficulties, a new generation of more potent coupling reagents has been developed. These reagents operate by forming highly reactive intermediates that can overcome the steric barriers, enabling efficient amide bond formation with minimal side reactions.

A Modern Arsenal of Coupling Reagents for Hindered Systems

The key to successfully coupling hindered β-amino acid derivatives lies in the selection of a highly efficient activating agent. The most effective modern coupling reagents are predominantly aminium/uronium and phosphonium salts, which generate highly reactive activated esters in situ.

Aminium/Uronium Salt Reagents: The Powerhouses of Peptide Synthesis

Aminium and uronium salts are among the most powerful and widely used coupling reagents, particularly for challenging sequences. Their efficacy stems from the formation of highly reactive activated esters with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are arguably the most effective coupling reagents for sterically demanding couplings.[2] HATU's exceptional reactivity is attributed to the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.[3] HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly reactive uronium salt that forms a highly reactive O-6-ClBt ester.

Mechanism of HATU-mediated coupling:

The reaction commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea.[4][5] The amine component then attacks the activated ester to form the desired amide bond.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers coupling efficiencies comparable or even superior to HATU, with the added benefit of an improved safety profile as it is not based on potentially explosive benzotriazole derivatives.[2] The morpholino group in COMU enhances its solubility and stability.[2]

Mechanism of COMU-mediated coupling:

Similar to HATU, COMU reacts with a carboxylate to form a highly reactive Oxyma-active ester, which then rapidly reacts with the amine to form the peptide bond.

Phosphonium Salt Reagents: Clean and Efficient Coupling

Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are excellent alternatives to aminium/uronium salts. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess uronium reagents.[3] PyBOP is a widely used phosphonium salt that forms a reactive OBt-ester, while PyAOP, the HOAt-based analogue, is even more reactive.[6]

Mechanism of PyBOP-mediated coupling:

The carboxylate anion attacks the phosphorus atom of PyBOP, leading to the formation of an acyloxyphosphonium intermediate. The benzotriazole anion then displaces the phosphine oxide to generate the OBt-active ester, which subsequently reacts with the amine.[7][8]

Acyl Fluorides: A Highly Reactive Strategy for Extreme Cases

For exceptionally hindered couplings where even the most potent onium salt reagents fail, the use of acyl fluorides represents a powerful alternative. Acyl fluorides are among the most reactive acylating agents and are known for their low propensity to cause epimerization. They can be generated in situ from the carboxylic acid using reagents like cyanuric fluoride or, more commonly, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), and then reacted with the amine component.

Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the success of a synthesis involving hindered β-amino acids. The following table provides a comparative overview of the performance of commonly used reagents.

| Coupling Reagent | Class | Relative Reactivity | Risk of Epimerization | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings. Should not be used in large excess to avoid guanidinylation.[3] |

| HCTU | Aminium/Uronium Salt | High | Low | More reactive than HBTU. |

| COMU | Aminium/Uronium Salt | Very High | Low | Safer alternative to benzotriazole-based reagents with excellent solubility.[2] |

| PyBOP | Phosphonium Salt | High | Low | Byproducts are non-carcinogenic. No risk of guanidinylation.[6] |

| PyAOP | Phosphonium Salt | Very High | Low | More reactive than PyBOP due to the HOAt leaving group. |

| Acyl Fluorides | Acyl Halide | Extremely High | Very Low | Excellent for extremely hindered systems, but the reagents for their formation can be harsh. |

| DCC/DIC | Carbodiimide | Low | Moderate to High | Often inefficient for hindered couplings; risk of N-acylurea formation. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of hindered β-amino acid derivatives in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for the incorporation of a hindered β-amino acid onto a resin-bound peptide.

Materials:

-

Fmoc-protected hindered β-amino acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

-

Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected hindered β-amino acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction.[9] If the test is positive, a second coupling is recommended.

Protocol 2: Solution-Phase Coupling using COMU

This protocol is designed for the coupling of a hindered β-amino acid to an amine component in solution.

Materials:

-

N-protected hindered β-amino acid

-

Amine component (as a free base or hydrochloride salt)

-

COMU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N HCl, 1N NaHCO₃, and brine for work-up

Procedure:

-

Reactant Preparation: Dissolve the N-protected hindered β-amino acid (1 equivalent) and the amine component (1-1.2 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add 1 equivalent of DIPEA to neutralize it.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add DIPEA (2-3 equivalents) followed by COMU (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with EtOAc and wash successively with 1N HCl, 1N NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Troubleshooting Common Problems